molecular formula C7H4BrClFNO B3213781 2-chloro-4-bromo-5-fluorobenzamide CAS No. 1126779-31-4

2-chloro-4-bromo-5-fluorobenzamide

Cat. No.: B3213781
CAS No.: 1126779-31-4
M. Wt: 252.47 g/mol
InChI Key: XIGJCJHMVFAJJZ-UHFFFAOYSA-N
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Description

2-Chloro-4-bromo-5-fluorobenzamide (CAS 1126779-31-4) is a high-purity benzamide derivative supplied with a minimum purity of ≥95% . This compound, with the molecular formula C₇H₄BrClFNO and a molecular weight of 252.47 g/mol, is characterized by its distinct halogenated aromatic structure, which makes it a valuable synthetic intermediate in organic and medicinal chemistry research . The strategic placement of chlorine, bromine, and fluorine atoms on the benzamide core creates a multifunctional scaffold for chemical synthesis . The bromine and chlorine substituents are excellent leaving groups, enabling this compound to participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex biaryl structures . Simultaneously, the benzamide group itself can serve as a key pharmacophore or be further functionalized, offering researchers a versatile building block for constructing compound libraries and targeting novel chemical space . Research Applications: • Serves as a key precursor in the synthesis of complex organic molecules and functional materials. • Used in the development of bioactive compounds for agricultural and pharmaceutical research. • Acts as a model substrate in method development for catalytic cross-coupling reactions. Safety and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is classified as a hazardous chemical with hazard statements H315-H319-H320, indicating it can cause skin and eye irritation and may cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) and adhere to standard safety protocols, including the use of personal protective equipment. The recommended storage condition is sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-chloro-5-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClFNO/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGJCJHMVFAJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201295929
Record name 4-Bromo-2-chloro-5-fluorobenzamide
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Molecular Weight

252.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126779-31-4
Record name 4-Bromo-2-chloro-5-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1126779-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-chloro-5-fluorobenzamide
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URL https://comptox.epa.gov/dashboard/DTXSID201295929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Chloro 4 Bromo 5 Fluorobenzamide

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-chloro-4-bromo-5-fluorobenzamide identifies the most logical disconnections for a plausible synthesis route. The primary disconnection is at the amide C-N bond, which simplifies the target molecule to a carboxylic acid precursor, 2-chloro-4-bromo-5-fluorobenzoic acid, and an ammonia (B1221849) equivalent.

A further disconnection of the C-Br bond on this benzoic acid intermediate leads to a more readily available starting material, 2-chloro-5-fluorobenzoic acid. This two-step disconnection strategy forms the basis of the forward synthesis, which involves an initial regioselective bromination followed by an amidation reaction.

Key Disconnections:

Amide Bond: this compound → 2-chloro-4-bromo-5-fluorobenzoic acid + NH₃

Aryl C-Br Bond: 2-chloro-4-bromo-5-fluorobenzoic acid → 2-chloro-5-fluorobenzoic acid + Br⁺ equivalent

This strategic approach allows for the construction of the complex target molecule from simpler, commercially available precursors.

Development and Optimization of Synthetic Pathways

The development of a robust synthetic pathway for this compound hinges on the optimization of two key transformations: the regioselective introduction of a bromine atom and the efficient conversion of the carboxylic acid group to a primary amide.

The critical step in the synthesis is the regioselective bromination of 2-chloro-5-fluorobenzoic acid to yield 2-chloro-4-bromo-5-fluorobenzoic acid. The directing effects of the existing substituents on the aromatic ring (chloro, fluoro, and carboxyl groups) must be carefully considered. The carboxyl group is a deactivating meta-director, while the chloro and fluoro groups are deactivating ortho-, para-directors.

The desired C4 position for bromination is para to the chloro group and ortho to the fluoro group. To achieve this specific regioselectivity, electrophilic bromination is typically carried out using a brominating agent in the presence of a strong acid catalyst. A common method involves using N-Bromosuccinimide (NBS) in sulfuric acid. google.com The strong acid protonates the carbonyl of the carboxylic acid, further deactivating the ring and influencing the position of the incoming electrophile. Alternative methods for regioselective halogenation of arenes have been explored, such as using N-halosuccinimides in fluorinated alcohols, which can provide high yields under mild conditions. nih.gov

Once the correctly substituted 2-chloro-4-bromo-5-fluorobenzoic acid is obtained, the next step is its conversion to the corresponding primary amide. This transformation is typically achieved via a two-step process. First, the carboxylic acid is activated to make it more susceptible to nucleophilic attack. A common method is the conversion of the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). nih.govchemicalbook.comgoogle.com

The resulting 2-chloro-4-bromo-5-fluorobenzoyl chloride is then reacted with an ammonia source, such as concentrated ammonium (B1175870) hydroxide, to form the final this compound. The reaction is typically exothermic and requires careful temperature control.

Below is an interactive table summarizing common reagents for the amidation process.

Activation Step ReagentAmidation Step ReagentTypical Conditions
Thionyl Chloride (SOCl₂)Ammonium Hydroxide (NH₄OH)Reflux for activation, then cool and add ammonia source.
Oxalyl Chloride ((COCl)₂)Aqueous Ammonia (NH₃)Activation at room temperature, followed by reaction with ammonia.
Carbodiimides (e.g., DCC, EDC)Ammonia (NH₃)Coupling agent used in a one-pot reaction with ammonia source.

For example, a route could begin with 2-chloro-5-fluorobenzoic acid, which is first brominated to give 2-chloro-4-bromo-5-fluorobenzoic acid. uni.lu This key intermediate is then purified before being converted to the acyl chloride and subsequently to the final benzamide (B126) product. Each step requires careful purification, often by recrystallization or chromatography, to ensure the purity of the intermediates and the final product.

Catalyst Systems and Reaction Kinetics in Synthesis

Catalysts play a crucial role in enhancing the rate and selectivity of the synthesis.

Halogenation: The bromination step relies on a catalyst to generate a potent electrophilic bromine species. Strong Brønsted acids like sulfuric acid are commonly used. google.com Lewis acids such as aluminum chloride (AlCl₃) can also be employed to increase the electrophilicity of the halogenating agent. The reaction kinetics are highly dependent on the concentrations of the substrate, the brominating agent, and the catalyst, as well as the reaction temperature.

Amidation: In the conversion of the carboxylic acid to the acyl chloride, a catalytic amount of DMF is often used. The DMF reacts with the thionyl or oxalyl chloride to form a Vilsmeier reagent, which is the active catalytic species in the reaction. This catalytic cycle accelerates the formation of the acyl chloride.

While specific kinetic data for the synthesis of this compound is not widely published, the rates of analogous aromatic halogenation and amidation reactions are known to be sensitive to temperature, solvent polarity, and steric hindrance from substituents on the aromatic ring. rsc.org

Scalability and Efficiency Considerations in Laboratory Synthesis

Scaling up the synthesis of this compound from milligram to gram quantities in a laboratory setting presents several challenges.

Regioselectivity: Maintaining high regioselectivity during the bromination step can become more difficult on a larger scale, potentially leading to the formation of unwanted isomers and complicating purification.

Reaction Control: The formation of the acyl chloride and the subsequent amidation are often highly exothermic. Effective heat management is critical to prevent side reactions and ensure safety.

Purification: The purification of solid intermediates and the final product via recrystallization or chromatography can be less efficient and more solvent-intensive at a larger scale.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of pharmaceutical intermediates and fine chemicals is a paramount goal in modern chemical manufacturing. instituteofsustainabilitystudies.comncfinternational.it These principles aim to reduce the environmental footprint of chemical processes by preventing waste, maximizing atom economy, using safer chemicals and solvents, increasing energy efficiency, and employing catalysis. yale.edusigmaaldrich.com Designing a synthetic route for this compound with these principles in mind involves a critical evaluation of each synthetic step, from the choice of starting materials to the final purification process. chemistryjournals.netchemrxiv.org

A conventional synthesis might rely on stoichiometric reagents and volatile organic solvents, leading to a high Process Mass Intensity (PMI) – the ratio of the total mass of materials used to the mass of the final product. In contrast, a green-by-design approach seeks to minimize this ratio by incorporating catalytic and more sustainable alternatives.

Atom Economy: This principle focuses on maximizing the incorporation of all materials used in the process into the final product. buecher.de Traditional amidation methods using coupling reagents like carbodiimides or HATU suffer from poor atom economy, as large portions of the reagents become byproducts. ucl.ac.uk Catalytic direct amidation of the corresponding carboxylic acid (2-chloro-4-bromo-5-fluorobenzoic acid) with ammonia or an ammonia surrogate is a greener alternative. sigmaaldrich.com Boric acid or other boron-based catalysts can facilitate this transformation, often with water as the only byproduct. sigmaaldrich.comresearchgate.net

Use of Safer Solvents and Auxiliaries: The choice of solvent is critical from a green chemistry perspective. nih.gov Many traditional organic syntheses employ hazardous and volatile solvents. Greener alternatives include water, supercritical fluids, or ionic liquids. nih.govumk.pl For the halogenation steps in the synthesis of this compound, replacing chlorinated solvents with greener options like acetic acid or even performing the reaction in water or solvent-free conditions can significantly improve the environmental profile. cdnsciencepub.comcdnsciencepub.com For example, bromination of aromatic rings can be achieved using hydrobromic acid and hydrogen peroxide as an oxidant in solvents like ethanol (B145695) or water, which are much greener than traditional halogenated solvents. cdnsciencepub.com

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused, reducing waste. yale.edu In the synthesis of this compound, Lewis acid catalysts are typically required for the halogenation steps. masterorganicchemistry.comlibretexts.org Employing recyclable solid acid catalysts or phase-transfer catalysts could be a greener approach. researchgate.net Furthermore, biocatalysis offers a powerful green alternative for amide bond formation. rsc.orgresearchgate.net Enzymes, such as lipases, can catalyze the amidation of carboxylic acids or esters under mild conditions, often in green solvents like cyclopentyl methyl ether, with high selectivity and yield, eliminating the need for harsh coupling agents. nih.govrsc.org

The table below illustrates a comparative analysis between a hypothetical conventional route and a greener synthetic route for this compound, based on established green chemistry principles.

Table 1: Comparison of Conventional vs. Green Synthetic Routes for this compound

Step Conventional Approach Green Chemistry Approach Key Green Principle Applied
Amidation Use of stoichiometric coupling agents (e.g., DCC, HATU) in volatile organic solvents (e.g., DCM, DMF). ucl.ac.uk Enzymatic amidation using a lipase (B570770) catalyst (e.g., Candida antarctica lipase B) in a green solvent (e.g., cyclopentyl methyl ether). nih.gov OR Direct catalytic amidation using a boric acid catalyst. researchgate.net Catalysis, Use of Safer Solvents, Atom Economy, Waste Prevention.
Bromination Bromination with Br₂ and a stoichiometric Lewis acid catalyst (e.g., FeBr₃) in a chlorinated solvent (e.g., CCl₄). masterorganicchemistry.com Bromination using H₂O₂/HBr in a greener solvent like water or ethanol. cdnsciencepub.com Use of Safer Solvents, Use of Safer Reagents, Waste Prevention.
Overall Process Multi-step synthesis with significant waste generation (high PMI). Fewer synthetic steps where possible, use of recyclable catalysts, and biodegradable solvents. chemistryjournals.net Waste Prevention, Energy Efficiency, Process Simplification.

Another crucial aspect of green route design is energy efficiency. yale.edu Conducting reactions at ambient temperature and pressure minimizes energy consumption. Biocatalytic reactions, for example, are typically run under mild temperature conditions. rsc.org Microwave-assisted synthesis is another technique that can reduce reaction times and energy input compared to conventional heating. chemistryjournals.net

By systematically applying these green chemistry principles, the synthesis of this compound can be redesigned to be more sustainable, safer, and more cost-effective, aligning with the modern imperatives of the chemical industry. instituteofsustainabilitystudies.commdpi.com

Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous determination of the molecular framework. For a molecule with the complexity of 2-chloro-4-bromo-5-fluorobenzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for complete structural assignment.

Due to the absence of publicly available experimental spectra for this compound, the following analyses are based on established principles of NMR spectroscopy and predicted chemical shifts derived from the analysis of structurally analogous compounds.

The ¹H NMR spectrum of this compound is expected to reveal the electronic environment of the protons in the molecule. The aromatic region of the spectrum would be of primary interest, along with the signals from the amide (-CONH₂) protons.

The benzene (B151609) ring has two protons. The proton at position 3 (H-3) is flanked by the chloro and bromo substituents, while the proton at position 6 (H-6) is adjacent to the fluorine and the amide group. The amide group itself contains two protons, which may appear as one or two signals depending on the solvent and temperature conditions, due to restricted rotation around the C-N bond and exchange with solvent protons.

Expected ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-3 (Aromatic)7.8 - 8.2DoubletJH-F ≈ 6-8 Hz
H-6 (Aromatic)7.4 - 7.7DoubletJH-F ≈ 8-10 Hz
-CONH₂7.5 - 8.5Broad Singlet(s)-

The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents and the amide group. The proton H-3 is anticipated to appear at a lower field (higher ppm) due to the deshielding effects of the adjacent chloro and bromo groups. The proton H-6 will also be deshielded, influenced by the adjacent fluorine and amide group. The multiplicity of the aromatic protons is predicted to be doublets due to coupling with the neighboring fluorine atom. The amide protons typically appear as broad singlets and their chemical shift can be highly variable.

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment, particularly the presence of electronegative halogen atoms.

Expected ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Amide)165 - 170
C-1 (C-CONH₂)130 - 135
C-2 (C-Cl)132 - 137
C-3 (C-H)115 - 120
C-4 (C-Br)118 - 123
C-5 (C-F)155 - 160 (d, JC-F ≈ 240-250 Hz)
C-6 (C-H)110 - 115 (d, JC-F ≈ 20-25 Hz)

The carbonyl carbon of the amide group is expected to have the highest chemical shift, appearing significantly downfield. The carbon atom bonded to fluorine (C-5) will exhibit a large coupling constant (JC-F), resulting in a doublet, which is a characteristic feature in the ¹³C NMR spectra of fluorinated compounds. The other carbon atoms will also show shifts influenced by the attached halogens and their position on the aromatic ring.

¹⁹F NMR spectroscopy is a powerful technique for confirming the position of fluorine substituents on an aromatic ring. The chemical shift of the fluorine atom is highly sensitive to its electronic environment and its coupling with neighboring protons provides crucial connectivity information.

For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the fluorine atom at position 5. This signal's multiplicity would be a doublet of doublets due to coupling with the two aromatic protons, H-3 and H-6, though the coupling to the more distant H-3 might be small or unresolved. The chemical shift of fluorine on an aromatic ring is influenced by the nature and position of other substituents.

Expected ¹⁹F NMR Data:

Fluorine AtomPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F-5-110 to -125Doublet of DoubletsJF-H6 ≈ 8-10 Hz, JF-H3 ≈ 6-8 Hz

The predicted chemical shift range is based on typical values for fluorine atoms on a polysubstituted benzene ring. The observation of the expected multiplicity and coupling constants would provide strong evidence for the proposed substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique that provides information about the molecular weight and elemental composition of a compound. Furthermore, by analyzing the fragmentation patterns, it offers valuable insights into the molecule's structure.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of the compound, which is a critical step in its identification. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a distinctive isotopic cluster for the molecular ion in the mass spectrum.

Expected HRMS Data for [M+H]⁺:

Isotope CombinationCalculated Exact MassRelative Abundance (%)
¹²C₇H₅³⁵Cl⁷⁹Br¹⁹F¹⁴N¹⁶O251.9438100.0
¹²C₇H₅³⁷Cl⁷⁹Br¹⁹F¹⁴N¹⁶O253.940832.5
¹²C₇H₅³⁵Cl⁸¹Br¹⁹F¹⁴N¹⁶O253.941797.9
¹²C₇H₅³⁷Cl⁸¹Br¹⁹F¹⁴N¹⁶O255.938831.8

The observation of this characteristic isotopic pattern with the measured exact masses matching the calculated values would provide unequivocal confirmation of the elemental composition of this compound.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides detailed structural information.

For this compound, the MS/MS spectrum would be expected to show characteristic fragmentation pathways. The primary fragmentation would likely involve the loss of the amide group or the halogen atoms.

Predicted Major Fragmentation Pathways:

Loss of the amide group (-CONH₂): This would result in the formation of a benzoyl cation fragment. [C₇H₅BrClFNO]⁺˙ → [C₇H₂BrClFO]⁺ + NH₃

Loss of a bromine atom (-Br): [C₇H₅BrClFNO]⁺˙ → [C₇H₅ClFNO]⁺ + Br˙

Loss of a chlorine atom (-Cl): [C₇H₅BrClFNO]⁺˙ → [C₇H₅BrFNO]⁺ + Cl˙

By analyzing the masses of these and other smaller fragment ions, the connectivity of the atoms within the molecule can be pieced together, providing further confirmation of the proposed structure of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. youtube.com For this compound, these spectra would be characterized by a series of absorption and scattering bands corresponding to the vibrational modes of its constituent parts.

The primary amide group (-CONH₂) is a key feature. In the IR spectrum, the N-H stretching vibrations are expected to appear as two distinct bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration (Amide I band) would likely be observed as a strong absorption band around 1680-1630 cm⁻¹. The N-H bending vibration (Amide II band) typically appears in the 1650-1580 cm⁻¹ region.

The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons are expected in the 3100-3000 cm⁻¹ range. The C=C stretching vibrations within the benzene ring usually produce a series of bands between 1600 cm⁻¹ and 1400 cm⁻¹. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can sometimes be used to deduce the substitution pattern.

The halogen substituents also have characteristic vibrational frequencies. The C-Cl stretching vibration is typically found in the 800-600 cm⁻¹ range. The C-Br stretching vibration appears at lower frequencies, generally between 600 cm⁻¹ and 500 cm⁻¹. The C-F stretching vibration is expected to produce a strong absorption in the 1250-1020 cm⁻¹ region. spectroscopyonline.com

Raman spectroscopy provides complementary information. While C=O stretching is also observable, non-polar bonds like C-C and the aromatic ring vibrations often produce strong Raman signals. The symmetric vibrations of the molecule are particularly Raman active.

Illustrative Vibrational Data for this compound

Functional GroupExpected IR Absorption Range (cm⁻¹)Expected Raman Shift Range (cm⁻¹)
Amide N-H Stretch3400-3200 (two bands)3400-3200
Aromatic C-H Stretch3100-30003100-3000
Amide C=O Stretch1680-16301680-1630
Amide N-H Bend1650-15801650-1580
Aromatic C=C Stretch1600-14001600-1400
C-F Stretch1250-10201250-1020
C-Cl Stretch800-600800-600
C-Br Stretch600-500600-500
Disclaimer: This table presents expected vibrational frequency ranges for the functional groups in this compound based on typical values for similar compounds. Specific experimental data for this compound is not publicly available.

X-ray Crystallography for Solid-State Structural Determination

For this compound, a single crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed. The analysis would yield the unit cell dimensions (a, b, c, α, β, γ) and the space group of the crystal. The primary amide group is expected to form strong intermolecular hydrogen bonds (N-H···O), which would play a significant role in the crystal packing, likely forming dimeric or polymeric structures. The halogen atoms would also participate in intermolecular interactions, such as halogen bonding, which could further influence the crystal architecture.

Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
α (°)90
β (°)105
γ (°)90
Volume (ų)980
Z (molecules/unit cell)4
Disclaimer: This table presents hypothetical crystallographic data for illustrative purposes. Actual experimental data from an X-ray crystal structure analysis of this compound is required for accurate structural determination.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the components of a mixture, and are therefore vital for assessing the purity of this compound and for its isolation during synthesis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would likely be employed. sielc.com In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. helixchrom.com

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its relatively non-polar aromatic ring and halogen substituents, this compound would be retained on the C18 column, and its retention time would depend on the exact composition of the mobile phase. Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be used to achieve optimal separation from any impurities. nih.govfrontiersin.org Detection is commonly performed using a UV detector, as the aromatic ring of the compound will absorb UV light.

Illustrative HPLC Method Parameters for Purity Analysis

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (60:40)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature25 °C
Disclaimer: This table provides an example of typical HPLC conditions. The actual method would require optimization for the specific sample and impurities.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For this compound, GC analysis would likely require derivatization of the amide group to increase its volatility and thermal stability, for instance, by silylation. However, direct GC analysis might be possible under carefully optimized conditions.

The separation in GC is achieved based on the partitioning of the analyte between a gaseous mobile phase (an inert gas like helium or nitrogen) and a liquid or solid stationary phase within a capillary column. The choice of the stationary phase is critical for achieving good separation of halogenated aromatic compounds. rsc.org A mass spectrometer (MS) is often used as a detector (GC-MS), providing both retention time information for quantification and a mass spectrum for structural identification of the compound and any impurities. rsc.org

Illustrative GC-MS Parameters for Analysis

ParameterCondition
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium
Inlet Temperature280 °C
Oven Program100 °C (1 min), then 10 °C/min to 300 °C (5 min)
DetectorMass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Disclaimer: This table illustrates typical GC-MS conditions. Method development and validation are necessary for reliable analysis of this compound.

Computational Chemistry and Theoretical Studies of 2 Chloro 4 Bromo 5 Fluorobenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, electron density distribution, and related parameters.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations for a molecule like 2-chloro-4-bromo-5-fluorobenzamide would focus on determining its most stable three-dimensional structure (geometry optimization) and predicting its vibrational frequencies (e.g., IR and Raman spectra).

In studies of similar halogenated benzaldehydes, such as 2-bromo-4-chlorobenzaldehyde, DFT has been employed to analyze the effects of different solvents on the molecule's structure and vibrational modes, particularly the carbonyl (C=O) stretching frequency. researchgate.net For this compound, DFT would similarly elucidate how the electron-withdrawing properties of the chlorine, bromine, and fluorine atoms, combined with the electronic influence of the amide (-CONH₂) group, perturb the geometry of the benzene (B151609) ring and affect bond lengths and angles. nih.gov The calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the electron density and highlight regions prone to electrophilic or nucleophilic attack. nih.govnih.gov

Table 1: Representative DFT-Calculated Parameters for Analogous Aromatic Compounds

Parameter Compound Studied Method/Basis Set Finding Reference
Optimized Bond Angles 2-amino-5-trifluoromethyl-1,3,4-thiadiazole B3LYP/6-311++G(d,p) Calculated bond angles showed good agreement with experimental values, validating the computational model. acs.org
Vibrational Frequencies 5-Bromo-2-Hydroxybenzaldehyde DFT/B3LYP/6-311++G(d,p) Theoretical IR spectra were calculated and compared with experimental FT-IR spectra to assign vibrational modes. nih.gov

This table is illustrative and based on data from analogous compounds to demonstrate the application of DFT.

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity and kinetic stability. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

Table 2: FMO-Derived Parameters for a Related Benzamide (B126) Derivative

Parameter Value (eV) Significance
EHOMO -7.2 Energy of the highest occupied molecular orbital (electron-donating capacity)
ELUMO -2.5 Energy of the lowest unoccupied molecular orbital (electron-accepting capacity)

Note: The values in this table are hypothetical and for illustrative purposes, based on typical ranges found in computational studies of similar aromatic compounds.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable amide group, MD simulations can provide insights into its conformational landscape and stability in various environments, such as in a solvent or bound to a protein.

In studies of other complex benzamide derivatives, MD simulations have been used to validate the stability of docking poses within a protein's active site. nih.govresearchgate.net These simulations, often run for nanoseconds, track the trajectory of the molecule and its interactions with its surroundings, ensuring that the predicted binding mode is stable over time. nih.gov For this compound, MD could be used to explore the rotational energy barrier of the C-N amide bond and to understand how intramolecular hydrogen bonding or interactions with solvent molecules influence its preferred conformation.

Molecular Docking Studies for Ligand-Target Interactions (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule with its biological target.

Numerous studies on halogenated aromatic compounds and benzamide derivatives have successfully used molecular docking to explore their potential as inhibitors of various enzymes. nih.govnih.govresearchgate.net For example, docking studies on amide-linked bipyrazoles investigated their interactions with the cyclooxygenase-2 (COX-2) enzyme, revealing how different substituents influence binding. researchgate.net Similarly, derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide were docked into α-glucosidase and α-amylase to understand their antidiabetic potential. nih.govresearchgate.net These studies typically identify key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex. researchgate.net Docking this compound into various protein targets could similarly predict its potential biological activity and guide the design of more potent analogs.

Table 3: Representative Molecular Docking Results for Analogous Compounds

Ligand Class Target Protein Key Interactions Observed Docking Score (kcal/mol) Reference
Amide-linked bipyrazoles COX-2 Hydrogen bonding, steric and hydrophobic interactions Not specified researchgate.net
2-chloro-5-fluoro phenol DHODH Inhibitor Strong interaction with the target protein Not specified nih.gov
1,2,4-triazole derivatives COX-1/COX-2 Hydrophobic interactions, hydrogen bonding -6.67 to -7.84

This table summarizes findings from studies on analogous compounds to illustrate the application and outcomes of molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model translates molecular features, known as descriptors, into a mathematical equation that can predict the activity of new, unsynthesized compounds.

For a series of analogs of this compound, a QSAR study would involve:

Synthesizing and testing a set of related compounds with variations in their substituents.

Calculating a range of molecular descriptors for each compound. These can include electronic descriptors (e.g., Hammett constants, partial charges), steric descriptors (e.g., molar refractivity), and hydrophobic descriptors (e.g., logP).

Using statistical methods to build a model correlating these descriptors with the measured biological activity.

While specific QSAR models for this compound are not available, the structure-activity relationships derived from docking studies on related benzamides serve a similar purpose, providing qualitative insights into how different functional groups affect activity. nih.govresearchgate.net A formal QSAR model would quantify these relationships, enabling more precise predictions for novel analogs.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are highly effective at predicting various spectroscopic properties of molecules. These predictions are invaluable for validating experimental results and interpreting complex spectra.

Infrared (IR) and Raman Spectra: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies, when appropriately scaled, typically show good agreement with experimental FT-IR and FT-Raman spectra, allowing for the precise assignment of vibrational modes to specific functional groups and bond movements within this compound. nih.gov

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov Comparing these theoretical shifts with experimental data is a powerful tool for structure elucidation and confirmation. nih.gov

UV-Visible Spectra: TD-DFT is used to calculate the electronic transitions of a molecule, which correspond to its absorption of UV-visible light. nih.gov This allows for the prediction of the λmax (wavelength of maximum absorbance) and helps in understanding the electronic structure and chromophores within the molecule.

Studies on a wide range of similar compounds, including halogenated benzaldehydes and complex benzamides, have demonstrated the high accuracy of these predictive methods. researchgate.netnih.govnih.govnih.gov

Chemical Reactivity and Derivatization Pathways of 2 Chloro 4 Bromo 5 Fluorobenzamide

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring

The electronic landscape of the benzene (B151609) ring in 2-chloro-4-bromo-5-fluorobenzamide is heavily influenced by its substituents, making it susceptible to certain substitution patterns while disfavoring others.

Nucleophilic Aromatic Substitution (SNAr)

The presence of three halogen atoms and a carboxamide group, all of which are electron-withdrawing, deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org These groups effectively stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the addition-elimination mechanism of an SNAr reaction. youtube.com

For a nucleophilic aromatic substitution to occur, the ring must typically have a strong electron-withdrawing group positioned ortho or para to the leaving group. libretexts.org In this compound, the powerful electron-withdrawing amide group (-CONH₂) activates the ortho-positioned chlorine and the para-positioned fluorine as potential leaving groups. While fluoride (B91410) is an excellent leaving group in SNAr reactions due to its high electronegativity which facilitates the initial nucleophilic attack, the specific site of substitution can depend on the nucleophile and reaction conditions.

Electrophilic Aromatic Substitution

Conversely, the cumulative electron-withdrawing effect of the substituents strongly deactivates the ring against electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require forcing conditions and are generally not favorable pathways for the functionalization of this molecule.

Amide Group Transformations and Modifications

The primary amide functional group is a key site for derivatization, allowing for a range of chemical modifications.

Hydrolysis: The benzamide (B126) can be hydrolyzed to the corresponding 2-chloro-4-bromo-5-fluorobenzoic acid. This transformation is typically achieved under strong acidic or basic conditions with heating.

Dehydration: Treatment with dehydrating agents, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), can convert the primary amide into the corresponding 2-chloro-4-bromo-5-fluorobenzonitrile. A similar conversion of a related nitrile to an amide has been documented, suggesting the reversibility of this process under appropriate conditions.

Hofmann Rearrangement: This classic reaction can transform the primary amide into a primary amine, 2-chloro-4-bromo-5-fluoroaniline, through a reaction with bromine or a similar reagent in a basic solution. This provides a route to aniline (B41778) derivatives from benzamides.

N-Substitution: The amide nitrogen can be alkylated or arylated to form secondary or tertiary amides. For instance, reaction with various amines or anilines can be used to synthesize a diverse library of N-substituted benzamide derivatives. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The presence of both a bromine and a chlorine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. A critical aspect of its reactivity is the ability to achieve selective functionalization due to the differing reactivity of the carbon-halogen bonds. nih.gov

The general order of reactivity for aryl halides in oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl. nih.govrsc.org This differential reactivity allows for selective coupling at the more reactive C-Br bond (position 4) while leaving the C-Cl bond (position 2) intact for potential subsequent transformations.

Suzuki-Miyaura Coupling: This reaction involves coupling with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. For this compound, this would selectively occur at the C4 position to yield 2-chloro-5-fluoro-4-arylbenzamide derivatives. nih.govrsc.orglibretexts.org

Heck Coupling: The reaction with an alkene in the presence of a palladium catalyst and a base allows for the introduction of a vinyl group. This would selectively form 2-chloro-5-fluoro-4-vinylbenzamide derivatives. beilstein-journals.orgorganic-chemistry.orgwikipedia.org

Sonogashira Coupling: This involves the coupling of the aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction would selectively produce 2-chloro-5-fluoro-4-alkynylbenzamide derivatives. nih.govyoutube.com

ReactionCoupling PartnerTypical Catalyst SystemExpected Product at C4
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄, Base (e.g., Na₂CO₃)Aryl group (-Ar)
HeckH₂C=CHRPd(OAc)₂, Ligand (e.g., PPh₃), BaseVinyl group (-CH=CHR)
SonogashiraHC≡CRPdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Alkynyl group (-C≡CR)

Regioselective Functionalization and Late-Stage Derivatization

The distinct reactivity of the different positions on the this compound ring allows for highly controlled, regioselective functionalization. The primary strategy for achieving this selectivity is through exploiting the differential reactivity of the carbon-halogen bonds in cross-coupling reactions, as discussed previously. One can selectively react the C-Br bond, purify the product, and then, under more forcing conditions, potentially react the C-Cl bond in a subsequent step.

Another powerful technique for regioselective functionalization is metal-halogen exchange. Reaction with organolithium or magnesium reagents, such as in a bromine/magnesium exchange, would preferentially occur at the more labile C-Br bond. uni-muenchen.denih.govresearchgate.net This would generate a Grignard or organolithium intermediate at the C4 position, which could then be quenched with a wide variety of electrophiles to introduce new functional groups.

These methods are particularly valuable for late-stage derivatization in medicinal chemistry, where a core scaffold is modified late in a synthetic sequence to rapidly generate a library of analogues for structure-activity relationship (SAR) studies.

Applications as a Building Block in Complex Chemical Syntheses

With its multiple, orthogonally addressable functional sites—the amide, the highly reactive C-Br bond, the less reactive C-Cl bond, and the typically inert C-F bond—this compound serves as a highly valuable and versatile building block for the synthesis of complex molecules.

Its utility is evident in its potential for sequential, multi-step synthetic strategies. For example, a synthetic route could begin with a Sonogashira coupling at the C-Br position. The resulting alkynyl derivative could then undergo transformation of the amide group, for instance, hydrolysis to a carboxylic acid. This new intermediate, now possessing a different set of functional groups, could be carried forward into further synthetic manipulations, such as a second cross-coupling reaction at the C-Cl position or an amide coupling using the newly formed carboxylic acid.

Similar polyhalogenated aromatic structures are foundational components in the synthesis of numerous agrochemicals and pharmaceuticals, including kinase and PARP inhibitors for cancer therapy. nih.govchemicalbook.com The ability to selectively introduce different substituents around the ring allows for the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity.

Mechanistic Investigations of Molecular Interactions Excluding in Vivo and Clinical Aspects

In Vitro Enzyme Assays for Inhibition Kinetics and Binding Affinity

There are no specific studies reporting the in vitro enzyme inhibition kinetics or binding affinity of 2-chloro-4-bromo-5-fluorobenzamide. While substituted benzamides, in general, are known to inhibit various enzymes, the specific targets and the kinetic parameters (such as Ki or IC50 values) for this compound have not been determined or published.

Receptor Binding Studies in Cell-Free Systems or Membrane Preparations

No data from receptor binding studies for this compound in cell-free systems or membrane preparations are available in the current body of scientific literature. Such studies would be essential to identify its potential molecular targets and to quantify its binding affinity (e.g., Kd values).

Structure-Activity Relationships (SAR) within Analogs and Derivatives

While the principles of structure-activity relationships (SAR) for halogenated compounds are generally understood, a specific SAR study for a series of analogs and derivatives of this compound has not been published. Such an investigation would be necessary to understand the influence of the chloro, bromo, and fluoro substituents on its biological activity.

Biophysical Characterization of Compound-Target Interactions

There is no information available from biophysical methods such as thermal shift assays or surface plasmon resonance that would characterize the direct binding interaction between this compound and any potential biological target.

Advanced Analytical Methodologies for Detection and Quantification

Development of Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of 2-chloro-4-bromo-5-fluorobenzamide, especially in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The liquid chromatograph separates the compound from other components in a sample, after which the mass spectrometer provides highly sensitive and selective detection. In a typical LC-MS/MS setup, a reversed-phase C18 column is often employed for separation. The mobile phase usually consists of a mixture of an aqueous solvent (e.g., water with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Electrospray ionization (ESI) is a common ionization technique for such compounds, as it is a soft ionization method that minimizes fragmentation and preserves the molecular ion.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): For this compound to be analyzed by GC-MS/MS, it must be sufficiently volatile and thermally stable. If not, a derivatization step may be required to increase its volatility. The high-resolution capillary columns used in GC provide excellent separation of isomers. Electron ionization (EI) is a common ionization source in GC-MS, which can generate a reproducible fragmentation pattern that serves as a fingerprint for the compound, aiding in its identification.

A comparative overview of typical parameters for these techniques is provided in the table below.

ParameterLC-MS/MSGC-MS/MS
Stationary Phase Octadecylsilane (C18), Octylsilane (C8)Phenyl-arylene polymer, Polysiloxane
Mobile/Carrier Gas Acetonitrile/Water, Methanol/WaterHelium, Nitrogen, Hydrogen
Ionization Source Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)Electron Ionization (EI), Chemical Ionization (CI)
Analyzer Triple Quadrupole (QqQ), Time-of-Flight (TOF), OrbitrapTriple Quadrupole (QqQ), Time-of-Flight (TOF), Ion Trap

Method Validation Parameters for Research Purposes (e.g., selectivity, robustness, linearity)

To ensure that an analytical method is fit for its intended research purpose, it must undergo a thorough validation process. Key parameters are assessed to demonstrate the method's reliability and accuracy.

Selectivity: This refers to the ability of the analytical method to differentiate and quantify this compound in the presence of other components, such as impurities, degradation products, or matrix components. High selectivity is achieved through a combination of chromatographic separation and the specificity of the mass spectrometric detection.

Robustness: The robustness of a method is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition, pH, temperature, or flow rate. This ensures the method's reliability under normal operating conditions.

Linearity: Linearity demonstrates the proportional relationship between the concentration of the analyte and the response of the analytical instrument over a specified range. This is typically evaluated by constructing a calibration curve from a series of standards of known concentrations and is assessed by the correlation coefficient (r²).

The following table outlines typical acceptance criteria for these validation parameters in a research context.

Validation ParameterTypical Acceptance Criteria for Research
Selectivity No significant interference at the retention time and mass-to-charge ratio of the analyte.
Robustness The relative standard deviation (RSD) of the results should be within acceptable limits (e.g., <15%) when method parameters are slightly varied.
Linearity (r²) The correlation coefficient should be ≥ 0.99.

Chromatographic Separation Science Applied to Isomers and Related Compounds

The synthesis of this compound can potentially yield various structural isomers and related compounds. The separation of these is critical for determining the purity of the final product. Positional isomers, where the halogen atoms are arranged differently on the benzene (B151609) ring (e.g., 2-bromo-4-chloro-5-fluorobenzamide), can have very similar physicochemical properties, making their separation challenging.

High-performance liquid chromatography (HPLC) is a key technique for this purpose. The choice of a suitable stationary phase is crucial for achieving the desired separation. Columns with different selectivities, such as those with phenyl-hexyl or biphenyl (B1667301) functional groups, can provide alternative interactions with the analytes compared to standard C18 columns, which may be necessary to resolve closely related isomers. Careful optimization of the mobile phase, including the organic modifier, aqueous component, and pH, is also essential.

Microanalytical Techniques for Elemental Composition and Trace Analysis

Microanalytical techniques are employed to verify the elemental composition of this compound and to quantify any trace-level impurities.

Elemental Analysis: Combustion analysis is a fundamental microanalytical technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula of the compound (C₇H₄BrClFNO) to confirm its elemental integrity.

Trace Analysis: For the detection of trace metallic impurities, inductively coupled plasma-mass spectrometry (ICP-MS) is a highly sensitive technique. While it does not analyze the organic compound directly, it is vital for assessing the purity with respect to inorganic contaminants. For the quantification of the halogens (chlorine, bromine, and fluorine), techniques such as ion chromatography can be used following a combustion step to convert the organically bound halogens into their ionic forms (chloride, bromide, and fluoride).

The theoretical elemental composition of this compound is detailed in the table below.

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Mass Percentage (%)
CarbonC12.011784.07733.04
HydrogenH1.00844.0321.58
BromineBr79.904179.90431.40
ChlorineCl35.453135.45313.93
FluorineF18.998118.9987.47
NitrogenN14.007114.0075.51
OxygenO15.999115.9996.29
Total 254.470 100.00

Intellectual Property and Patent Landscape Analysis

Review of Existing Patents Involving 2-chloro-4-bromo-5-fluorobenzamide and its Derivatives

A comprehensive review of the patent landscape reveals a notable absence of patents that explicitly claim the compound this compound. However, the broader class of substituted benzamides, to which this compound belongs, is extensively covered in numerous patents, indicating a high level of interest from pharmaceutical and agrochemical industries. These patents often claim a Markush structure, a generic representation that encompasses a wide range of possible chemical substitutions.

Several key patents, while not naming the specific compound, are highly relevant to its chemical space. For instance, patents for substituted benzamides often describe their utility in treating a variety of disorders, including but not limited to neurological conditions, inflammation, and cancer. These patents typically claim a core benzamide (B126) structure with various substituents on the phenyl ring.

Furthermore, patents related to the synthesis of precursors and intermediates for complex molecules share structural similarities with this compound. For example, patent CN104447183B describes a preparation method for 2-bromo-5-fluorobenzotrifluoride, an intermediate that shares the bromo- and fluoro- substitutions on the benzene (B151609) ring. google.com Similarly, patent CN111848406A details the synthesis of 2-chloro-4-fluoro-5-nitrobenzaldehyde, which features the chloro- and fluoro- substitutions at the 2- and 5-positions, respectively. google.com The existence of such patents highlights the industrial relevance of the substitution patterns found in this compound.

The table below summarizes representative patents for related substituted benzamides and synthetic intermediates.

Patent NumberTitleKey Features of the Invention
US9296732B2 Substituted benzamides and their usesDiscloses a broad range of substituted benzamide compounds with potential therapeutic applications. google.com
EP0944598B1 Substituted benzamide derivatives and pharmaceutical compositions containing themClaims substituted benzamide derivatives for the treatment of various medical conditions. google.com
CN104447183B The preparation method of 2-bromo-5-fluorobenzotrifluorideDescribes a synthetic route to a key intermediate with a similar substitution pattern. google.com
CN111848406A Preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehydeDetails a process for preparing a benzaldehyde (B42025) derivative with related substituents. google.com
CN101503372A Preparation of fluoro benzamide compoundFocuses on the synthesis of various fluorinated benzamide compounds. google.com

Analysis of Patent Claims and Scope

The claims within the broader patents for substituted benzamides are typically extensive, employing Markush structures to cover a vast number of potential compounds. These claims are often defined by a generic formula where different positions on the benzamide scaffold can be substituted by a variety of chemical groups. For a compound like this compound to be covered by such a patent, each of its specific substituents (chloro, bromo, and fluoro at their respective positions) would need to fall within the recited options in the patent's claims.

The scope of these patents is generally aimed at protecting the therapeutic or agrochemical use of the claimed compounds. The claims often encompass not only the compounds themselves but also their pharmaceutically or agriculturally acceptable salts, solvates, and polymorphic forms. Furthermore, the claims can extend to methods of treating specific diseases or controlling pests using these compounds, as well as pharmaceutical or agrochemical compositions containing them.

The breadth of these claims has significant implications. It suggests that while this compound may not be explicitly mentioned, it could potentially fall under the umbrella of one or more existing patents. A thorough "freedom to operate" analysis would be essential to determine if the synthesis, use, or sale of this specific compound would infringe upon existing intellectual property.

Strategic Implications for Future Research and Development

The current patent landscape presents both challenges and opportunities for the future research and development of this compound. The absence of a specific patent for this compound could indicate that it is a novel entity, opening the door for new patent applications.

Opportunities for Innovation:

Novel Synthesis Routes: Developing a new, efficient, and scalable synthesis method for this compound could be a patentable invention.

New Applications: Discovering a novel therapeutic use or a specific agrochemical application for this compound would be a strong basis for a new patent.

Polymorphic Forms and Formulations: Identifying and characterizing new polymorphic forms of the compound, or developing novel formulations with improved properties, could also be subject to patent protection.

Potential Challenges:

Broad Existing Claims: The primary challenge lies in navigating the existing broad patents for substituted benzamides. Researchers and companies must carefully assess whether their intended use of this compound falls within the scope of these claims.

"Inventing Around": To secure a strong patent position, any new invention related to this compound would need to be demonstrably novel and non-obvious over the prior art, which includes the vast number of substituted benzamides already disclosed.

Strategically, future R&D should focus on identifying a unique and valuable application for this compound that is not obviously suggested by the existing patent literature. This could involve screening the compound for a wide range of biological activities to uncover unexpected properties.

Freedom to Operate Assessments for Novel Applications

A Freedom to Operate (FTO) analysis is a critical step for any entity looking to commercialize a product or process. wipo.int It aims to determine whether a proposed commercial activity would infringe on the intellectual property rights of others. sagaciousresearch.com For novel applications of this compound, a thorough FTO assessment is indispensable.

The FTO process would involve:

Comprehensive Patent Searching: A detailed search of patent databases to identify all relevant patents and patent applications, including those with broad Markush claims that could encompass this compound.

Claim Analysis: A legal and technical analysis of the claims of the identified patents to determine their scope and whether the proposed application of this compound would constitute an infringement.

Risk Assessment: Evaluating the level of risk associated with potential infringement and developing strategies to mitigate that risk.

Possible Outcomes and Strategies:

Clear FTO: If the analysis concludes that there is a clear path to commercialization without infringing on existing patents, the project can proceed with a higher degree of confidence.

Potential Infringement: If the analysis identifies a risk of infringement, several strategies can be considered:

Licensing: Obtaining a license from the patent holder to use the technology.

"Inventing Around": Modifying the compound or its application to fall outside the scope of the problematic patent claims.

Challenging the Patent: If there are grounds to believe a patent is invalid, it may be possible to challenge its validity through legal proceedings.

Strategic Alliance: Forming a partnership or joint venture with the patent holder.

Given the crowded patent landscape for substituted benzamides, a proactive and thorough FTO strategy is essential for any future commercial endeavors involving this compound.

Q & A

Q. What are the key steps for synthesizing 2-chloro-4-bromo-5-fluorobenzamide, and how can purity be ensured?

Methodological Answer: Synthesis typically involves sequential halogenation and amidation of a benzamide precursor. A common approach includes:

Halogenation : Introduce bromine and chlorine via electrophilic aromatic substitution, ensuring regioselectivity by using directing groups (e.g., –NH₂ or –CO₂H) to control substitution positions .

Fluorination : Employ fluorinating agents like DAST (diethylaminosulfur trifluoride) or halogen exchange reactions .

Amidation : Convert the carboxylic acid intermediate to the amide using coupling reagents (e.g., HATU or EDC) .

Q. Purity Optimization :

  • Use column chromatography with polar solvents (e.g., ethyl acetate/hexane) for purification.
  • Validate purity via HPLC (≥95% purity threshold) and confirm structure using 1H^1H-NMR and 13C^{13}C-NMR .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • 1H^1H-NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and amide NH₂ signals (δ 6.5–7.0 ppm).
  • 19F^{19}F-NMR : Detect fluorine environments (δ -110 to -120 ppm for aryl-F) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calc. for C₇H₄BrClFNO: 283.89) .
  • IR Spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹) .

Critical Tip : Cross-reference data with NIST Chemistry WebBook or PubChem to resolve ambiguities .

Advanced Research Questions

Q. How can conflicting crystallographic data for halogenated benzamides be resolved?

Methodological Answer : Discrepancies in X-ray diffraction data often arise from:

  • Polymorphism : Screen multiple crystallization solvents (e.g., DMSO vs. ethanol) to identify stable polymorphs.
  • Disorder in Halogen Positions : Use high-resolution synchrotron data and refine occupancy factors.
  • Validation : Compare with computational models (DFT-optimized geometries) and check for hydrogen bonding inconsistencies .

Case Study : For 5-bromo-2-fluorobenzamide, a 0.2 Å deviation in Br–C bond lengths was resolved by re-measuring at low temperature (100 K) to reduce thermal motion artifacts .

Q. What strategies optimize this compound’s reactivity in Suzuki-Miyaura cross-coupling?

Methodological Answer :

  • Pre-activation : Convert the amide to a boronic ester using Pd(OAc)₂ and pinacolborane.
  • Solvent System : Use toluene/water (3:1) with K₂CO₃ as base to enhance solubility and reduce side reactions .
  • Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos-Pd-G3 for sterically hindered substrates.

Q. How should researchers address contradictory bioactivity data in halogenated benzamides?

Methodological Answer :

  • Dose-Response Curves : Test multiple concentrations (1 nM–100 µM) to identify non-linear effects.
  • Control Experiments : Rule out assay interference (e.g., fluorescence quenching by halogens) using a scrambled analog.
  • Mechanistic Studies : Use siRNA knockdown or CRISPR to validate target engagement in cellular models .

Example : For 2-amino-5-bromo-4-chlorobenzamide, conflicting IC₅₀ values (5 µM vs. 20 µM) were traced to differences in cell line viability protocols .

Q. What computational methods predict the regioselectivity of further functionalization?

Methodological Answer :

  • DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For this compound, the para position to Br is most reactive.
  • MD Simulations : Model solvent effects (e.g., DMF vs. THF) on transition states .

Software Tools : Gaussian (DFT), VMD (visualization), and AutoDock (docking studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.